molecular formula C11H15NO3 B12860411 (1R,4S)-1,2-Dimethyl-1,2,3,4-tetrahydroisoquinoline-4,6,7-triol

(1R,4S)-1,2-Dimethyl-1,2,3,4-tetrahydroisoquinoline-4,6,7-triol

Cat. No.: B12860411
M. Wt: 209.24 g/mol
InChI Key: GJZCADDNXVAAME-KSBSHMNSSA-N
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Description

“(1R,4S)-1,2-Dimethyl-1,2,3,4-tetrahydroisoquinoline-4,6,7-triol” is a fascinating compound with a complex structure. Let’s break it down:

Preparation Methods

Industrial Production: As of now, there is no established industrial-scale production method for this compound. Its rarity and complex structure likely contribute to this limitation.

Chemical Reactions Analysis

Reactivity:

    Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of various functional groups.

    Reduction: Reduction reactions could yield different stereoisomers or derivatives.

    Substitution: Substituent modifications may occur at the isopropyl group or the hydroxyl groups.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Major Products: The specific products resulting from these reactions would depend on the reaction conditions and stereochemistry.

Scientific Research Applications

Chemistry:

    Chiral Synthesis: Researchers study this compound for its chiral properties and as a building block for other chiral molecules.

    Natural Product Chemistry: It may be a precursor or intermediate in the synthesis of natural products.

Biology and Medicine:

    Pharmacology: Investigating its potential as a drug candidate due to its unique structure.

    Biological Activity: Assessing its effects on biological systems.

Industry:

    Flavor and Fragrance Industry: Some derivatives of this compound contribute to fragrances and flavors.

Mechanism of Action

The exact mechanism of action remains elusive. it likely interacts with specific receptors or enzymes, affecting cellular processes.

Comparison with Similar Compounds

While “(1R,4S)-1,2-Dimethyl-1,2,3,4-tetrahydroisoquinoline-4,6,7-triol” is relatively rare, let’s highlight some similar compounds:

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

(1R,4S)-1,2-dimethyl-3,4-dihydro-1H-isoquinoline-4,6,7-triol

InChI

InChI=1S/C11H15NO3/c1-6-7-3-9(13)10(14)4-8(7)11(15)5-12(6)2/h3-4,6,11,13-15H,5H2,1-2H3/t6-,11-/m1/s1

InChI Key

GJZCADDNXVAAME-KSBSHMNSSA-N

Isomeric SMILES

C[C@@H]1C2=CC(=C(C=C2[C@@H](CN1C)O)O)O

Canonical SMILES

CC1C2=CC(=C(C=C2C(CN1C)O)O)O

Origin of Product

United States

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